molecular formula C10H16N2O4 B12358344 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12358344
M. Wt: 228.24 g/mol
InChI Key: MVOHONKFLYPSFC-ZHFSPANRSA-N
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Description

2’,3’-Dideoxythymidine is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It is structurally similar to thymidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a potent inhibitor of viral DNA synthesis, particularly in the context of human immunodeficiency virus (HIV) treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’-Dideoxythymidine can be synthesized from thymidine through a series of chemical reactions. One common method involves the selective removal of hydroxyl groups at the 2’ and 3’ positions. This can be achieved using reagents such as hydrogen and palladium-on-charcoal in ethanol .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxythymidine typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization from acetone/methanol mixtures .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce halogen atoms at specific positions .

Scientific Research Applications

2’,3’-Dideoxythymidine has a wide range of scientific research applications:

Mechanism of Action

2’,3’-Dideoxythymidine exerts its effects by inhibiting viral DNA synthesis. It is incorporated into the growing DNA chain by viral reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The molecular targets include the reverse transcriptase enzyme and the viral DNA itself .

Comparison with Similar Compounds

Uniqueness: 2’,3’-Dideoxythymidine is unique in its specific inhibition of viral DNA synthesis without significantly affecting host cell DNA. This selectivity makes it a valuable tool in antiviral therapy and research .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h6-8,13H,2-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1

InChI Key

MVOHONKFLYPSFC-ZHFSPANRSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CCC(O2)CO

Origin of Product

United States

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